molecular formula C21H21NO6 B11253076 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B11253076
M. Wt: 383.4 g/mol
InChI Key: ZJIZNRNXNQOSHC-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a dimethoxyphenyl group and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as 4-methylcoumarin, under acidic or basic conditions.

    Substitution with Dimethoxyphenyl Group: The chromen-2-one core is then subjected to a Friedel-Crafts acylation reaction with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate product with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the dimethylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    4-Methylcoumarin: Shares the chromen-2-one core structure but lacks the dimethoxyphenyl and carbamate groups.

    Dimethylcarbamate Derivatives: Compounds with similar carbamate moieties but different core structures.

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIMETHYLCARBAMATE is unique due to its combination of a chromen-2-one core, dimethoxyphenyl group, and dimethylcarbamate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C21H21NO6/c1-12-15-11-14(27-21(24)22(2)3)7-9-16(15)28-20(23)19(12)13-6-8-17(25-4)18(10-13)26-5/h6-11H,1-5H3

InChI Key

ZJIZNRNXNQOSHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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